tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate
Overview
Description
tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a cyclopentyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization to introduce the carbamate group. Common synthetic routes include:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Carbamate Group: The carbamate group can be introduced using reagents such as tert-butyl chloroformate and methoxy(methyl)amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group is of particular interest due to its potential to inhibit certain enzymes.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the cyclopentyl ring.
tert-Butyl (1-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate): A compound with a similar carbamate group but different ring structure.
Uniqueness: tert-Butyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate is unique due to its combination of a cyclopentyl ring and a carbamate group, which imparts distinct reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)carbamoyl]cyclopentyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(8-6-7-9-13)10(16)15(4)18-5/h6-9H2,1-5H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRIXYZOCTIMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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